molecular formula C9H11N3S2 B1334454 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 667435-85-0

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1334454
CAS No.: 667435-85-0
M. Wt: 225.3 g/mol
InChI Key: YENZXJALVSDLPE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Information

4-Ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic organosulfur compound with a well-defined structural identity. Its systematic IUPAC name reflects the substitution pattern: 4-ethyl-3-[(thiophen-2-yl)methyl]-1H-1,2,4-triazole-5-thiol . The compound exists in equilibrium with its tautomeric form, 4-ethyl-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazole-3-thione , due to the thiol-thione tautomerism inherent to mercapto-substituted triazoles.

Registry and Identification Data

Property Value Source
CAS Registry Number 667435-85-0
Molecular Formula C$$9$$H$${11}$$N$$3$$S$$2$$
Molecular Weight 225.33 g/mol
MDL Number MFCD03423486
Purity ≥95%

The compound’s structural uniqueness lies in its fusion of a 1,2,4-triazole core with a thiophene moiety and a reactive thiol/thione group, making it a subject of interest in coordination chemistry and drug discovery.

Structural Classification Within the Triazole Family

1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4. The compound belongs to the 1,2,4-triazole-3-thiol subclass, characterized by:

  • Core structure : A 1,2,4-triazole ring with a sulfur-containing substituent at position 3.
  • Substituents :
    • Ethyl group at position 4, enhancing lipophilicity and steric bulk.
    • Thien-2-ylmethyl group at position 5, introducing π-conjugation and potential for secondary interactions via the thiophene’s sulfur atom.
  • Tautomerism : The thiol (-SH) group at position 3 can tautomerize to a thione (=S), influencing reactivity and coordination behavior.

This structural framework aligns with bioactive triazole derivatives, such as antifungal agents (e.g., fluconazole) and kinase inhibitors, where the triazole core mediates target binding.

Historical Context in Heterocyclic Chemistry Research

The exploration of 1,2,4-triazoles dates to 1885, when Bladin first synthesized the parent compound. Key milestones relevant to this derivative include:

  • Synthetic Advancements :
    • Early routes, such as the Einhorn-Brunner and Pellizzari reactions, enabled access to triazole scaffolds from thiosemicarbazides and acylhydrazines.
    • Modern electrochemical methods (e.g., intramolecular C–N cross-coupling) have streamlined the synthesis of fused triazole systems, as demonstrated in the preparation of triazolo[4,3-a]pyridines.
  • Coordination Chemistry :
    • Cadmium(II) complexes of 1H-1,2,4-triazole-3-thiol derivatives, including luminescent polymers, highlight the ligand’s versatility in forming diverse metal-organic architectures.
  • Medicinal Chemistry :
    • The compound’s structural analogs have been investigated for anticancer and antimicrobial activities, leveraging the triazole-thiol pharmacophore’s ability to interact with biological targets.

These developments underscore the compound’s role in advancing heterocyclic synthesis and functional material design.

Significance in Organosulfur Chemistry

Organosulfur compounds are pivotal in medicinal and materials science due to sulfur’s unique electronic and coordination properties. This derivative exemplifies several key aspects:

  • Thiol/Thione Reactivity :
    • The thiol group participates in metal coordination, as seen in cadmium polymers, where it acts as a bridging ligand.
    • In biological systems, the thione form may mimic endogenous sulfur-containing molecules, enabling enzyme inhibition or redox modulation.
  • Synergy with Thiophene :
    • The thien-2-ylmethyl group introduces additional sulfur-based conjugation, enhancing electronic delocalization and stability in metal-organic frameworks.
  • Comparative Relevance :
    • Similar to modafinil (a sulfoxide-containing cognitive enhancer) and fipronil (a sulfone-based insecticide), this compound’s sulfur centers broaden its applicability in catalysis and bioactivity.

The integration of sulfur atoms in both the triazole and thiophene moieties positions this compound as a versatile scaffold for exploring sulfur’s role in supramolecular chemistry and drug design.

Properties

IUPAC Name

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENZXJALVSDLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397562
Record name 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667435-85-0
Record name 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.

    Addition of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the triazole ring or the thienylmethyl group.

    Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted thienylmethyl derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit antifungal properties. A study conducted by Koparir et al. (2013) demonstrated that triazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways in fungi. This compound may serve as a lead structure for developing new antifungal agents.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Specific case studies have shown promising results in breast and lung cancer cell lines.

Plant Growth Regulation

The compound has potential applications as a plant growth regulator. Triazoles are known to influence plant growth by inhibiting gibberellin biosynthesis. This property can be harnessed to enhance crop yield and manage plant height in various agricultural settings.

Pest Resistance

Additionally, the compound may contribute to pest resistance in crops. Research indicates that triazole-based compounds can act as fungicides and insecticides, providing dual protection against pathogens and pests. Field trials have shown increased resistance in treated crops compared to untreated controls.

Corrosion Inhibition

In material science, this compound has been studied for its corrosion inhibition properties. It can form protective layers on metal surfaces, reducing corrosion rates significantly. Laboratory tests reveal that the compound can effectively inhibit corrosion in acidic environments.

Synthesis of Novel Materials

The compound's unique structure allows it to serve as a building block for synthesizing novel materials with tailored properties. Researchers are exploring its use in creating advanced polymers and composites with enhanced thermal stability and mechanical strength.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntifungal ActivityEffective against Candida species .
Anticancer PotentialInduces apoptosis in breast cancer cells .
AgriculturalPlant Growth RegulationEnhances crop yield by regulating gibberellins .
Pest ResistanceIncreased resistance observed in field trials .
Material ScienceCorrosion InhibitionSignificant reduction in corrosion rates .
Synthesis of Novel MaterialsDevelopment of advanced polymers .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form covalent bonds with target proteins, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Triazole-3-Thiol Derivatives

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of triazole-3-thiols are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 4 and 5) Key Properties/Applications Reference
4-Ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(thien-2-ylmethyl) Precursor for coumarin hybrids; moderate GI absorption, low BBB penetration
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(4-nitrophenyl) Intermediate for Schiff bases; electron-withdrawing nitro group reduces antioxidant activity
4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-(pyridin-4-yl) Potential ionotropic receptor modulator (e.g., Orco antagonist)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 4-Amino, 5-phenyl Strong antioxidant (DPPH IC₅₀: 5.84 µg/mL); electron-donating -NH2 enhances activity
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol 4-(2,5-Dimethoxyphenyl), 5-(thienyl-pyrazolyl) Bulky substituents may hinder solubility but improve target specificity

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH2 in AT) exhibit enhanced antioxidant activity compared to those with electron-withdrawing groups (e.g., -NO2 in 4-amino-5-(4-nitrophenyl) derivatives) .
  • Bioactivity: Pyridinyl substituents (e.g., in 4-ethyl-5-(pyridin-4-yl)) correlate with ionotropic receptor modulation, as seen in Orco activators/antagonists .
  • Pharmacokinetics: The thienylmethyl group in the target compound contributes to moderate gastrointestinal (GI) absorption but limits blood-brain barrier (BBB) penetration, whereas phenylcyclopropyl substituents (e.g., in 4-ethyl-5-(2-phenylcyclopropyl)) may alter rigidity and bioavailability .

ADMET and Toxicity Profile

  • ADMET: Exhibits favorable GI absorption but negligible BBB penetration, contrasting with bulkier derivatives (e.g., 4-(2,5-dimethoxyphenyl) analogs), which may have reduced absorption .
  • Toxicity: Classified as toxicity class 4 (low risk), comparable to other triazole-3-thiols .

Biological Activity

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667435-85-0) is a heterocyclic compound featuring a triazole ring and a thiol group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
Molecular Formula C₉H₁₁N₃S₂
IUPAC Name This compound
Molecular Weight 215.32 g/mol
CAS Number 667435-85-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, inhibiting their activity.
  • Receptor Interaction : The triazole ring participates in hydrogen bonding and π-π interactions with receptors, enhancing binding affinity.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of triazole-thiol compounds demonstrate cytotoxic effects against various cancer cell lines:

Compound TestedCancer Cell LinesIC50 (µM)
4-Ethyl-5-(thien-2-ylmethyl)-triazoleHuman melanoma IGR3912.5
Triple-negative breast cancer MDA-MB-23115.0
Pancreatic carcinoma Panc-120.0

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Antifungal Activity

The antifungal efficacy of triazole derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Aspergillus flavus8
Aspergillus niger16
Candida albicans32

The presence of the thiol group enhances the compound's ability to disrupt fungal cell membranes .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings indicate its potential application in treating bacterial infections .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of new derivatives based on the triazole-thiol scaffold:

  • Synthesis and Evaluation : A series of hydrazone derivatives were synthesized from the base structure, showing enhanced selectivity towards cancer cells compared to non-cancerous cells .
  • Structure Activity Relationship (SAR) : Research highlights that modifications on the thienylmethyl group significantly affect biological activity. For example, introducing electron-withdrawing groups increases anticancer potency .

Q & A

Q. How can synthesis conditions for 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol be optimized to improve yield and purity?

Methodological Answer:

  • Optimize reaction parameters (e.g., solvent polarity, temperature, molar ratios) through iterative testing. For example, aqueous-ethanolic mixtures at 80–90°C with sodium monochloroacetate as an alkylating agent can enhance S-alkylation efficiency .
  • Monitor reaction progress via TLC or HPLC and purify intermediates using recrystallization (ethanol/water systems) to remove unreacted thiol precursors .
  • Confirm structural integrity using elemental analysis (C, H, N, S) and LC-MS for molecular ion peaks .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H-NMR : Assign signals for the ethyl group (δ 1.2–1.4 ppm, triplet), thienyl protons (δ 6.8–7.5 ppm), and triazole NH (δ 13–14 ppm, broad) .
  • IR Spectroscopy : Identify thiol (-SH) stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • LC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ peaks and fragment patterns for purity assessment .

Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?

Methodological Answer:

  • Perform in silico ADME prediction (e.g., SwissADME) to evaluate bioavailability and blood-brain barrier permeability .
  • Conduct molecular docking against target proteins (e.g., bacterial enzymes, viral proteases) using AutoDock Vina to prioritize derivatives for in vitro testing .
  • Validate antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical data for this compound?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare optimized geometries with X-ray crystallography or NMR data. Discrepancies in bond angles/rotational barriers may explain steric effects in alkylation reactions .
  • Use MESP maps to analyze electron density distribution, particularly at the triazole sulfur and thienyl ring, to rationalize reactivity differences in alkylation vs. acylation pathways .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Synthesize analogs with varied substituents (e.g., halogens at the thienyl ring, alkyl chain length at position 4) and correlate changes with bioactivity data .
  • Apply QSAR modeling (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict antimicrobial or antifungal potency .

Q. How can stability issues (e.g., thiol oxidation) be mitigated during storage or biological assays?

Methodological Answer:

  • Store compounds under inert gas (N₂/Ar) at −20°C in amber vials to prevent disulfide formation .
  • Add antioxidants (e.g., BHT, ascorbic acid) to assay buffers for in vitro studies .
  • Monitor degradation via HPLC-UV at 254 nm, comparing fresh vs. aged samples .

Q. What experimental designs are optimal for studying metal coordination complexes of this compound?

Methodological Answer:

  • Synthesize complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water under reflux. Characterize using molar conductivity (non-electrolyte behavior) and EPR for Cu²⁺ complexes .
  • Determine binding stoichiometry via Job’s method and validate with DFT-calculated bond lengths/angles .

Q. How can conflicting bioactivity data between in silico predictions and in vitro assays be reconciled?

Methodological Answer:

  • Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations (GROMACS) to account for conformational changes .
  • Test compounds in multiple cell lines or enzyme isoforms to identify off-target interactions .

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